1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)-4-(2-pyrimidyl)piperazine oxalate
Descripción
1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)-4-(2-pyrimidyl)piperazine oxalate is a piperazine derivative featuring a p-chlorophenylbenzyloxyethyl side chain and a 2-pyrimidyl substituent. Its molecular formula is C₂₆H₂₉ClN₄O₄ (oxalate salt form) . The compound is synthesized via nucleophilic substitution or ring-opening reactions, as described for related piperazine derivatives in and . Key properties include a melting point of 177–178°C (HCl salt form) , a boiling point of 243°C, and a density of 0.935 g/cm³ . Acute toxicity studies report an intraperitoneal LD₅₀ of 400 mg/kg in mice .
Propiedades
Número CAS |
22663-53-2 |
|---|---|
Fórmula molecular |
C25H27ClN4O5 |
Peso molecular |
499.0 g/mol |
Nombre IUPAC |
2-[4-[2-[(4-chlorophenyl)-phenylmethoxy]ethyl]piperazin-1-yl]pyrimidine;oxalic acid |
InChI |
InChI=1S/C23H25ClN4O.C2H2O4/c24-21-9-7-20(8-10-21)22(19-5-2-1-3-6-19)29-18-17-27-13-15-28(16-14-27)23-25-11-4-12-26-23;3-1(4)2(5)6/h1-12,22H,13-18H2;(H,3,4)(H,5,6) |
Clave InChI |
OELWISXAGSHZMH-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CCOC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)C4=NC=CC=N4.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Comparison with Structural Analogs
Structural Modifications and Pharmacological Targets
Piperazine derivatives exhibit diverse biological activities depending on substituents. Below is a comparative analysis:
Table 1: Structural and Pharmacological Comparison
*Inference based on structural similarity to GBR-12909 and related DAT ligands.
Key Findings from Comparative Studies
- Substituent Effects on Receptor Affinity: The p-chlorophenyl group in the target compound may enhance lipophilicity and DAT binding compared to bis(4-fluorophenyl) in GBR-12909, though fluorinated analogs often show higher metabolic stability . 2-Pyrimidyl substituents (target compound) vs. 3-phenylpropyl (GBR-12909): Pyrimidyl groups may engage in hydrogen bonding, influencing selectivity for monoamine transporters over sigma receptors .
Synthetic Yields and Purity :
- Toxicity Profile: The target compound’s LD₅₀ (400 mg/kg) is higher than cocaine analogs (e.g., RTI-82), suggesting a safer acute profile . No hepatotoxicity data are available, unlike buspirone derivatives, which are extensively metabolized via hepatic pathways .
Physicochemical Properties
Table 2: Physicochemical Comparison
| Property | Target Compound | GBR-12909 | CID 115497 |
|---|---|---|---|
| Molecular Weight | 527.06 g/mol | 488.55 g/mol | 439.98 g/mol |
| Boiling Point | 243°C | Not reported | Not reported |
| LogP (Predicted) | ~4.2 (highly lipophilic) | ~5.1 | ~3.8 |
| Solubility | Low (yellow powder) | Low (hydrochloride salt) | Moderate (butyl chain) |
| PSA (Polar Surface Area) | 116.09 Ų | 98.2 Ų | 105.8 Ų |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
